1h,1h,8h-全氟-1-辛醇

描述

Synthesis Analysis

Research on the synthesis of perfluorinated compounds, including 1H,1H,8H-Perfluoro-1-octanol, often involves the direct fluorination of hydrocarbon precursors or the electrochemical fluorination in anhydrous hydrogen fluoride (HF) solutions. An example includes the synthesis of perfluoro[2.2]paracyclophane through reactions involving chlorodifluoromethyl precursors and subsequent fluorination steps (Dolbier et al., 2008).

Molecular Structure Analysis

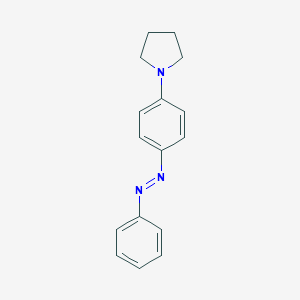

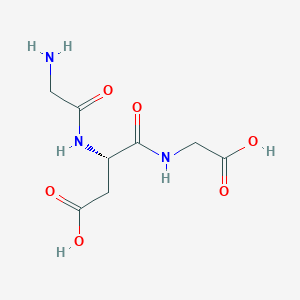

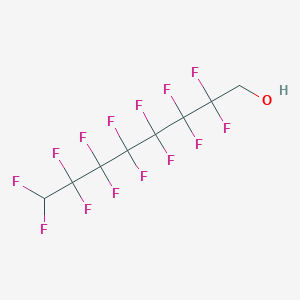

The molecular structure of 1H,1H,8H-Perfluoro-1-octanol, similar to other perfluorinated alcohols, is characterized by a high degree of fluorination, which significantly impacts its physical and chemical behaviors. The structure facilitates unique intermolecular interactions, including hydrogen bonding and fluorous interactions, affecting its solubility, volatility, and reactivity (Mondal et al., 2016).

Chemical Reactions and Properties

Perfluorinated alcohols, including 1H,1H,8H-Perfluoro-1-octanol, exhibit unique reactivities due to the electron-withdrawing effect of the fluorine atoms, which can influence the acidity of the hydroxyl group and its participation in nucleophilic substitution reactions. They are often used as intermediates in the synthesis of fluorinated surfactants, pharmaceuticals, and polymers (Kim et al., 2015).

Physical Properties Analysis

The physical properties of 1H,1H,8H-Perfluoro-1-octanol, such as boiling point, melting point, and density, are significantly influenced by the fluorine atoms' presence. These properties make perfluorinated alcohols valuable as solvents and additives in various applications, offering stability and low reactivity under different conditions. The microheterogeneous nature of similar compounds like 1-octanol in neat and water-saturated states provides insights into the behavior of perfluorinated alcohols (Hu et al., 2007).

科学研究应用

氟化合物的亲氟性和亲脂性:“1h,1h,8h-全氟-1-辛醇”用于研究基于全氟罗丹明的荧光染料,以了解它们如何融入双层膜的疏水部分。这项研究突出了该化合物在理解生物介质中的亲氟亲脂平衡中的作用 (Jbeily 和 Kressler,2017)。

消费品调查:这种化合物被发现存在于各种消费品中,并对其潜在的环境影响进行了研究,证明了其在环境监测和评估中的作用 (Liu、Guo、Folk 和 Roache,2015)。

氟化化合物中的氧溶解度:对包括“1h,1h,8h-全氟-1-辛醇”在内的各种全氟化碳中氧溶解度的研究,有助于了解这些化合物的性质及其在呼吸治疗等领域的潜在应用 (Dias、Gonçalves、Legido、Coutinho 和 Marrucho,2005)。

化学过程中的萃取效率:已经研究了该化合物从水溶液中萃取有机酸的效率,突出了其在工业分离过程中的潜力 (Luo、Chang、Wu、Uslu、Li、Hua、Liu、Sun 和 Im,2015)。

生物降解研究:它被用于研究新型全氟端基醇的生物降解,这对于了解这些化合物的环境影响和分解至关重要 (Arakaki、Ishii、Tokuhisa、Murata、Sato、Sonoi、Tatsu 和 Matsunaga,2010)。

安全和危害

属性

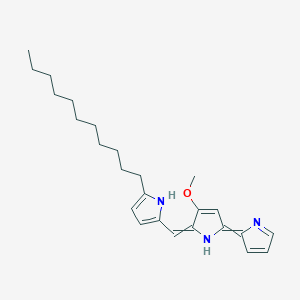

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIIJJQHILZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379960 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10331-08-5 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。